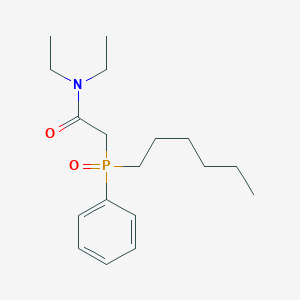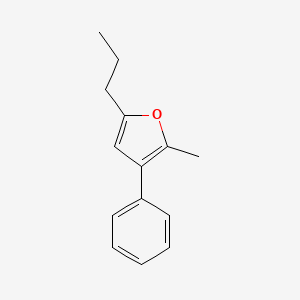![molecular formula C11H13N3OS B12906896 5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine CAS No. 87410-81-9](/img/structure/B12906896.png)
5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group and a methylamine group attached to the thiadiazole ring
Preparation Methods
The synthesis of 5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of thiosemicarbazide derivatives with aldehydes or ketones in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Condensation: It can also undergo condensation reactions with various carbonyl compounds to form Schiff bases or other derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the creation of novel compounds with desirable properties.
Biology: The compound has shown promise in biological studies, particularly in the development of antimicrobial and antifungal agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities. The compound’s ability to modulate specific molecular pathways is of significant interest.
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets within cells. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it can interact with DNA or proteins, affecting cellular processes such as proliferation and apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to other thiadiazole derivatives, 5-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine stands out due to its unique structural features and functional groups. Similar compounds include:
4-[(4-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s chemical properties and biological activity.
2-Methoxy-5-[(phenylamino)methyl]phenol: Although not a thiadiazole, this compound shares some structural similarities and can be used for comparative studies in terms of reactivity and applications.
Properties
| 87410-81-9 | |
Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-3-5-9(15-2)6-4-8/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
ZSRBJIUPQKAWBJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,2'-Bibenzofuran]-3,3'(2H,2'H)-dione, 2,2'-diphenyl-](/img/structure/B12906814.png)




![N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide](/img/structure/B12906876.png)
